molecular formula C17H21BrClNO2 B3278804 5-Bromo-6-chloro-3-indoxyl nonanoate CAS No. 682802-80-8

5-Bromo-6-chloro-3-indoxyl nonanoate

Cat. No.: B3278804
CAS No.: 682802-80-8
M. Wt: 386.7 g/mol
InChI Key: IDBLIPXDRLAWIR-UHFFFAOYSA-N
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Description

Evolution and Significance of Chromogenic Enzyme Assays

The use of chromogenic substrates to assay enzyme activity has a rich history, evolving from simple qualitative indicators to sophisticated quantitative tools. google.comgbiosciences.com Initially, these assays provided a straightforward visual confirmation of the presence of a specific enzyme. gbiosciences.comgbiosciences.com Over time, the development of a diverse palette of synthetic chromogenic substrates has greatly expanded the scope and precision of these assays. google.comnih.gov The principle is elegant in its simplicity: a colorless substrate is engineered to be a target for a specific enzyme. Upon enzymatic action, a chromophore is released, resulting in a colored, often insoluble, product. gbiosciences.comusbio.net This color change can be observed directly or quantified spectrophotometrically, allowing for both qualitative identification and quantitative measurement of enzyme activity. usbio.net

The significance of chromogenic assays lies in their versatility, ease of use, and broad applicability across various scientific disciplines. gbiosciences.comusbio.netsigmaaldrich.com They are instrumental in clinical microbiology for the rapid identification of pathogenic microorganisms, in molecular biology for reporter gene assays, and in environmental science for the detection of contaminants. nih.govsigmaaldrich.comglycosynth.co.uk The continuous development of new chromogenic substrates with improved sensitivity, specificity, and stability remains an active area of research, driving innovation in diagnostics and biotechnology. gbiosciences.com

The Role of Indoxyl Esters as Biochemical Probes

Indoxyl esters represent a prominent family of chromogenic substrates. inalcopharm.com The core of these molecules is the indoxyl group, which, when released from its ester linkage by an esterase or from a glycosidic bond by a glycosidase, undergoes rapid oxidation and dimerization in the presence of oxygen to form a highly colored indigo (B80030) dye. inalcopharm.com This reaction provides a distinct and localized colorimetric signal, making indoxyl esters excellent biochemical probes for detecting enzymatic activity in a variety of formats, including in situ hybridization, immunohistochemistry, and microbial culture media. inalcopharm.comresearchgate.net

The versatility of indoxyl chemistry allows for the synthesis of a wide range of substrates tailored to specific enzymes. By varying the ester or glycoside group attached to the indoxyl core, researchers can create probes for different hydrolases. researchgate.net Furthermore, modifications to the indole (B1671886) ring itself, such as halogenation, can fine-tune the color of the resulting indigo precipitate and enhance the substrate's properties. biosynth.com For instance, the widely used X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) produces a blue color upon hydrolysis by β-galactosidase, a key enzyme in molecular cloning. researchgate.netscbt.com

Specific Context of 5-Bromo-6-chloro-3-indoxyl nonanoate (B1231133) within Chromogenic Substrate Research

5-Bromo-6-chloro-3-indoxyl nonanoate belongs to a subset of halogenated indoxyl esters designed for the detection of esterase activity. The "nonanoate" portion of the molecule is a nine-carbon ester group, which is the target for cleavage by specific esterases. The presence of both bromine and chlorine atoms on the indole ring is a deliberate modification intended to influence the color of the final indigo dye, typically yielding a magenta or red precipitate upon enzymatic hydrolysis and subsequent dimerization. sigmaaldrich.comsrlchem.com This is in contrast to the blue color produced by the more common 5-bromo-4-chloro-substituted indoxyl substrates. gbiosciences.com

Research into compounds like this compound is driven by the need for a broader palette of chromogenic substrates. Different colored precipitates allow for multiplexing, where multiple enzymes can be detected simultaneously in the same sample. A patent for the closely related 5-bromo-6-chloro-3-indoxyl octanoate (B1194180) highlights its use in detecting specific octanoate esterases found in microorganisms like Salmonella. google.com This suggests that this compound is likely designed for similar applications, targeting esterases with a preference for longer-chain fatty acid esters.

Overview of Research Domains Utilizing the Compound

Given its design as a chromogenic substrate for esterases, this compound and its analogs find application in several key research areas. The primary domain is microbiology , particularly in the development of selective and differential culture media for the identification of bacteria based on their specific esterase profiles. google.comnih.gov For example, the detection of specific esterase activity can aid in the differentiation of pathogenic from non-pathogenic species.

In the field of biochemistry and enzyme kinetics , this compound can be used to study the activity and specificity of various esterases. The formation of the colored product provides a convenient method for screening enzyme inhibitors and characterizing enzyme function. While less common, such substrates could also be employed in histochemistry to localize esterase activity within tissue sections. The insoluble nature of the resulting indigo dye ensures that the color remains at the site of enzymatic activity. inalcopharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-17(21)22-16-11-20-15-10-14(19)13(18)9-12(15)16/h9-11,20H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBLIPXDRLAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Principles of Chromogenic Activity of 5 Bromo 6 Chloro 3 Indoxyl Nonanoate

Enzymatic Hydrolysis Mechanism of Indoxyl Nonanoate (B1231133) Esters

The first critical step in the chromogenic detection is the enzymatic hydrolysis of the 5-Bromo-6-chloro-3-indoxyl nonanoate substrate. This reaction is catalyzed by esterase enzymes, which recognize and cleave the ester bond linking the nonanoate group to the 3-hydroxyl position of the 5-Bromo-6-chloro-indoxyl moiety.

The general mechanism for this enzymatic hydrolysis can be described as follows:

Enzyme-Substrate Complex Formation: The this compound substrate binds to the active site of the esterase enzyme, forming an enzyme-substrate complex. The specificity of this binding is determined by the three-dimensional structure of the enzyme's active site, which accommodates the indoxyl and nonanoate portions of the substrate.

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically a serine, cysteine, or aspartate, attacks the carbonyl carbon of the ester bond. This forms a transient tetrahedral intermediate.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 5-Bromo-6-chloro-3-indoxyl moiety is released, while the nonanoate group remains covalently attached to the enzyme, forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the nonanoic acid.

The product of this enzymatic reaction is the unstable intermediate, 5-Bromo-6-chloro-3-indoxyl. This molecule is colorless and relatively soluble, but it is the precursor to the colored product.

Post-Hydrolysis Chromophore Generation: Oxidative Dimerization and Indigoid Formation

Following enzymatic hydrolysis, the released 5-Bromo-6-chloro-3-indoxyl undergoes a spontaneous, non-enzymatic oxidative dimerization to form a water-insoluble, colored precipitate. This process is what allows for the visualization of the initial enzymatic activity.

The key steps in this chromophore generation are:

Oxidation to Indoxyl Radical: In the presence of an oxidizing agent, typically molecular oxygen from the air, the 5-Bromo-6-chloro-3-indoxyl is oxidized to a highly reactive indoxyl radical. This is a one-electron oxidation process.

Dimerization: Two molecules of the 5-Bromo-6-chloro-3-indoxyl radical then couple to form a dimer. This dimerization can occur in a few different ways, leading to the formation of different isomers. The primary and most stable product is the indigoid dye, formed by the coupling at the 2-position of the two indole (B1671886) rings.

Further Oxidation to Indigo (B80030): The initial dimer, leucoindigo, is further oxidized to the final colored product, 5,5'-dibromo-6,6'-dichloro-indigo. This final product is a highly conjugated molecule that absorbs light in the visible spectrum, resulting in its characteristic color. Due to its insolubility, it precipitates at the site of the enzymatic activity, providing a localized signal.

2 (5-Bromo-6-chloro-3-indoxyl) + O₂ → 5,5'-dibromo-6,6'-dichloro-indigo + 2 H₂O

The resulting 5,5'-dibromo-6,6'-dichloro-indigo is a member of the indigo dye family, known for their intense colors and stability.

Influence of Halogenation on Indoxyl Chromophore Characteristics

The presence and position of halogen substituents on the indoxyl ring have a significant impact on the properties of the resulting indigoid dye, including its color and insolubility. The 5-bromo and 6-chloro substituents in this compound are strategically chosen to optimize these characteristics for chromogenic assays.

Halogen atoms are electron-withdrawing groups, and their presence on the aromatic ring of the indoxyl moiety influences the electronic properties of the resulting indigo dye. This, in turn, affects the molecule's light absorption properties. The specific substitution pattern of bromine at the 5-position and chlorine at the 6-position results in a chromophore with a distinct color, often described as a magenta or rose-red precipitate. nih.gov This provides a clear and easily distinguishable signal from other chromogenic substrates that might produce blue or green colors.

Furthermore, halogenation is known to increase the insolubility of the resulting indigo dye. This is a crucial feature for many applications, as it ensures that the colored precipitate remains localized at the site of enzymatic activity, providing a sharp and well-defined signal. The increased molecular weight and altered intermolecular interactions due to the halogen atoms contribute to this decreased solubility in aqueous media.

The table below summarizes the general effect of halogenation on the properties of indigoid dyes:

PropertyEffect of Halogenation
Color Alters the absorption spectrum, resulting in different colors (e.g., magenta, purple, blue-green) depending on the type and position of the halogens.
Insolubility Generally increases the insolubility of the resulting dye, leading to a more localized precipitate.
Stability Can enhance the chemical stability of the dye.

Factors Modulating Chromogenic Reaction Kinetics in Research Systems

The kinetics of the chromogenic reaction involving this compound are influenced by several factors that are important to consider in research applications to ensure accurate and reproducible results.

Enzyme-Related Factors:

Enzyme Concentration: The rate of the initial hydrolysis step is directly proportional to the concentration of the active enzyme.

Enzyme Activity: The intrinsic catalytic efficiency of the enzyme (k_cat/K_m) will determine the rate of substrate turnover.

Inhibitors: The presence of competitive or non-competitive inhibitors can reduce the rate of enzymatic hydrolysis.

Substrate-Related Factors:

Substrate Concentration: The rate of the enzymatic reaction will follow Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated.

Substrate Solubility: The solubility of this compound in the assay buffer can be a limiting factor. Organic co-solvents are sometimes used to improve solubility, but these can affect enzyme activity.

Environmental Factors:

pH: Enzymes have an optimal pH range for activity. The pH of the reaction buffer must be optimized for the specific esterase being assayed.

Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature.

Oxidizing Agent: The rate of the second step, oxidative dimerization, depends on the availability of an oxidizing agent, typically dissolved oxygen. In some systems, additional oxidizing agents or catalysts are added to accelerate this step and ensure rapid color development.

The following table provides a summary of key factors and their effects on the chromogenic reaction:

FactorEffect on Reaction Rate
Enzyme Concentration Increases rate of hydrolysis
Substrate Concentration Increases rate of hydrolysis up to saturation
Temperature Increases rate up to an optimum
pH Rate is optimal within a specific range for the enzyme
Inhibitors Decrease rate of hydrolysis
Oxidizing Agent Availability Increases rate of color formation

By controlling these factors, researchers can modulate the kinetics of the chromogenic reaction to suit the specific requirements of their experimental system.

Advanced Synthetic Methodologies for 5 Bromo 6 Chloro 3 Indoxyl Nonanoate

Chemical Synthesis Routes for the Halogenated Indoxyl Core Structure

The key steps in this more contemporary synthesis are:

Bromination: The process begins with the bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide to produce 5-bromo-4-chloro-2-aminobenzoic acid. This step has a reported yield of 98%. google.com

Nucleophilic Substitution: The resulting compound undergoes a nucleophilic substitution reaction with sodium chloroacetate (B1199739) to form N-(4-bromo-5-chloro-2-carboxy) phenylglycine. This reaction proceeds with an 84% yield. google.com

Cyclization and Decarboxylation: The phenylglycine derivative is then treated to induce cyclization and decarboxylation, which forms the indole (B1671886) ring system. This step yields 1-acetyl-5-bromo-6-chloro-3-indoxyl, with a reported yield of 68%. google.com

Interactive Data Table: Comparison of Synthetic Routes for the Indoxyl Core

Starting MaterialKey ReagentsReported Step YieldsOverall YieldNoteworthy Features
4-chloro-2-aminobenzoic acidN-bromosuccinimide, Sodium chloroacetate98%, 84%, 68%~56% (for the core)High efficiency, safer reagents
N-(5-chloro-2-carboxyl) phenylglycineLiquid bromine, Acetic anhydride78%, 42%, 42%~14%Lower yield, use of hazardous materials

Esterification Techniques for Nonanoate (B1231133) Moiety Incorporation

Once the 5-bromo-6-chloro-3-indoxyl core is synthesized, the nonanoate group is introduced via an esterification reaction. This typically involves reacting the indoxyl core with nonanoyl chloride or nonanoic acid. The process results in the formation of an ester linkage at the 3-position of the indole ring.

The key reaction is the selective esterification of the hydroxyl group on the indoxyl. In one documented synthesis, the 1-acetyl-5-bromo-6-chloro-3-indoxyl intermediate is reacted with octanoyl chloride (a similar acyl chloride to nonanoyl chloride) to form the final ester. google.com This selective esterification step has a reported yield of 47%. google.com The acetyl group at the 1-position can be subsequently removed if the free N-H indole is desired.

This type of reaction is a form of acylation, where the acyl chloride is highly reactive towards the hydroxyl group of the indoxyl, leading to the formation of the ester and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the acid formed.

Optimization Strategies for Reaction Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of 5-bromo-6-chloro-3-indoxyl nonanoate is crucial for obtaining high-quality material for research. Key parameters that can be adjusted include reaction time, temperature, and the molar ratio of reactants and catalysts.

For the esterification step, factors that influence yield and purity include:

Purity of Intermediates: The purity of the starting 5-bromo-6-chloro-3-indoxyl is paramount. Impurities from the preceding steps can lead to side reactions and difficult purification.

Reaction Conditions: The temperature and reaction time for the esterification must be carefully controlled to prevent decomposition of the sensitive indoxyl moiety while ensuring complete reaction.

Purification Methods: After the reaction, purification is essential to remove unreacted starting materials, byproducts, and any catalysts. Techniques such as column chromatography or recrystallization are often employed to achieve the high purity required for its use as a chromogenic substrate.

Interactive Data Table: Yields in an Optimized Synthesis

Reaction StepReactantsProductReported Yield
Bromination4-chloro-2-aminobenzoic acid + N-bromosuccinimide5-bromo-4-chloro-2-aminobenzoic acid98%
Nucleophilic Substitution5-bromo-4-chloro-2-aminobenzoic acid + Sodium chloroacetateN-(4-bromo-5-chloro-2-carboxy) phenylglycine84%
Cyclization/DecarboxylationN-(4-bromo-5-chloro-2-carboxy) phenylglycine1-acetyl-5-bromo-6-chloro-3-indoxyl68%
Selective Esterification1-acetyl-5-bromo-6-chloro-3-indoxyl + Octanoyl Chloride5-bromo-6-chloro-3-indoxyl octanoate (B1194180)47%

Scalability Considerations for Research-Grade Production

Transitioning the synthesis of this compound from a small laboratory batch to larger, research-grade production volumes presents several challenges. The primary considerations are maintaining yield and purity while ensuring the process is safe, cost-effective, and environmentally sound.

The modern synthetic route starting from 4-chloro-2-aminobenzoic acid is specifically noted for its suitability for large-scale synthesis. google.com The advantages for scalability include:

Safety and Environmental Impact: The avoidance of highly toxic and difficult-to-handle reagents like liquid bromine is a significant advantage in a larger-scale setting, reducing risks and environmental pollution. google.com

Process Efficiency: The high yields in each step of the synthesis streamline the production process and simplify purification, which is often a bottleneck in scaling up. google.com

Enzymatic Specificity and Kinetic Characterization of 5 Bromo 6 Chloro 3 Indoxyl Nonanoate

Identification of Target Enzymes for 5-Bromo-6-chloro-3-indoxyl nonanoate (B1231133) Hydrolysis (e.g., Esterases, Luciferase)

5-Bromo-6-chloro-3-indoxyl nonanoate is primarily recognized as a substrate for certain hydrolytic enzymes, most notably esterases and β-galactosidase. americanchemicalsuppliers.com The hydrolysis of the ester bond in this compound by these enzymes leads to the release of 5-bromo-6-chloro-indoxyl. This intermediate product, in the presence of oxygen, undergoes oxidative dimerization to form a water-insoluble, magenta-colored dye. This distinct color formation is the basis for its use in various detection assays.

Esterases (EC 3.1.1.1) are a broad class of enzymes that catalyze the cleavage of ester bonds. ntu.ac.uk Research has shown that various indoxyl esters are hydrolyzed by esterases found in different biological sources, including human blood. nih.gov The nonanoate moiety of this compound makes it a substrate for carboxylesterases, which are a type of esterase.

In addition to esterases, this compound has been identified as a substrate for β-galactosidase, an enzyme commonly used as a reporter in molecular biology. americanchemicalsuppliers.com The ability of β-galactosidase to hydrolyze this substrate makes it valuable for assessing enzyme kinetics and for screening potential drugs that target diseases associated with this enzyme, such as lysosomal storage disorders. americanchemicalsuppliers.com

While the interaction of this compound with esterases and β-galactosidase is established, its potential as a substrate for other enzymes, such as luciferase, is not documented in the available literature. Luciferases are enzymes that produce bioluminescence and typically act on different classes of substrates.

Determination of Enzymatic Affinity (K_m) and Catalytic Efficiency (k_cat)

The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are fundamental parameters that describe the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. The determination of these constants for the hydrolysis of this compound by a specific enzyme would involve measuring the initial reaction rates at varying substrate concentrations.

Incubating the target enzyme with a range of concentrations of this compound.

Monitoring the formation of the magenta-colored product over time, typically by measuring the absorbance at a specific wavelength.

Plotting the initial reaction velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation to determine K_m and V_max.

Calculating k_cat from the V_max value and the enzyme concentration.

Substrate Selectivity Profiling Against Diverse Enzyme Classes in Research

The selectivity of an enzyme for a particular substrate is a critical aspect of its biological function and its application in diagnostics and research. The nonanoate ester chain of this compound suggests a degree of selectivity towards certain types of esterases. Esterases often exhibit a preference for substrates with specific acyl chain lengths. researchgate.net Some esterases are highly specific for short-chain fatty acid esters (2 to 4 carbon atoms), while lipases typically hydrolyze long-chain acyl esters. researchgate.net With a nine-carbon acyl chain, this compound falls into the category of a longer-chain ester, suggesting it may be preferentially hydrolyzed by esterases with a broader substrate specificity or by lipases.

The development of esterase-ester pairs with high selectivity is an active area of research for targeted delivery of molecules to specific cells. nih.gov This involves designing ester-masked compounds that are stable to endogenous esterases but are efficiently cleaved by an exogenously expressed esterase. nih.gov The halogen substitutions (bromo and chloro) on the indoxyl ring can also influence substrate binding and the rate of hydrolysis, potentially contributing to its selectivity profile.

A comprehensive substrate selectivity profile for this compound would involve testing its hydrolysis against a panel of different esterases, lipases, and other hydrolases. This would provide valuable data on its suitability for specific applications where distinguishing between different enzyme activities is crucial.

Comparative Biochemical Analysis with Alternative Indoxyl Substrates

A variety of indoxyl-based substrates are available for the detection of enzymatic activity, each with distinct properties. A comparative analysis of this compound with other indoxyl substrates highlights the importance of the ester chain and the halogen substitutions on the indoxyl core.

SubstrateAcyl/Sugar MoietyHalogen SubstitutionProduct Color
This compoundNonanoate (C9)5-Bromo, 6-ChloroMagenta
5-Bromo-4-chloro-3-indoxyl caprylateCaprylate (C8)5-Bromo, 4-ChloroBlue
5-Bromo-4-chloro-3-indoxyl palmitatePalmitate (C16)5-Bromo, 4-ChloroBlue
3-Indoxyl butyrate (B1204436)Butyrate (C4)NoneBlue
5-Bromo-6-chloro-3-indoxyl acetate (B1210297)Acetate (C2)5-Bromo, 6-ChloroMagenta

The length of the acyl chain influences which enzymes will efficiently hydrolyze the substrate. For instance, esterases that prefer short-chain esters would likely show higher activity with indoxyl acetate or butyrate compared to the nonanoate or palmitate derivatives. researchgate.net

The nature and position of the halogen atoms on the indoxyl ring are critical for the color of the final dimeric product. The combination of a bromine atom at the 5-position and a chlorine atom at the 6-position in this compound results in a magenta-colored precipitate. americanchemicalsuppliers.com In contrast, the commonly used substrate 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) produces a blue color. This difference in color can be advantageous in multiplex assays where the activities of different enzymes are detected simultaneously using substrates that produce distinctly colored products.

Integration into High Throughput Biochemical Screening and Assay Development

Adaptability of 5-Bromo-6-chloro-3-indoxyl nonanoate (B1231133) for Automated Screening Platforms

The suitability of a substrate for automated HTS platforms is contingent on several key physicochemical properties. 5-Bromo-6-chloro-3-indoxyl nonanoate, like its chemical relatives, is designed for compatibility with such systems.

Solubility: The substrate must be soluble in aqueous buffer systems, often with the aid of a co-solvent like Dimethyl sulfoxide (B87167) (DMSO), to ensure uniform distribution in microplate wells. medchemexpress.com

Stability: A good substrate exhibits stability in solution, resisting spontaneous hydrolysis that would otherwise lead to high background signals. nih.gov The trimethyl lock strategy is one approach used to enhance the chemical stability of chromogenic substrates while maintaining high enzymatic reactivity. nih.gov

Reaction Product: The enzymatic reaction product should be intensely colored and, crucially, insoluble. dcfinechemicals.com The insolubility of the resulting indigo (B80030) precipitate ensures that the signal remains localized, which is vital for applications like colony-lift assays or when imaging solid-phase screens. nih.gov This contrasts with soluble chromogenic products, such as p-nitrophenol, which can diffuse and potentially interfere with adjacent assay wells. researchgate.net

These characteristics allow for the straightforward adaptation of assays using this substrate to robotic liquid handling systems and automated plate readers, which are the cornerstones of HTS. tugraz.at

Table 1: Comparison of Chromogenic Substrate Properties for HTS

PropertyThis compound (Predicted)p-Nitrophenyl EstersResorufin Esters
Signal Type Chromogenic (Insoluble Precipitate)Chromogenic (Soluble Product)Chromogenic & Fluorogenic (Soluble)
Detection Absorbance (e.g., ~540-570 nm)Absorbance (e.g., ~405 nm)Absorbance (~572 nm) or Fluorescence
Localization High (Insoluble)Low (Soluble)Low (Soluble)
pH Sensitivity LowHigh (p-nitrophenol color is pH-dependent)Moderate
Background Prone to auto-oxidationProne to spontaneous hydrolysisModerate

Development of High-Throughput Assays for Enzyme Activity Quantification

The primary application of this compound is in the development of HTS assays to quantify the activity of esterases and lipases. helierscientific.com These enzymes are of significant interest in various fields, from industrial biotechnology to pharmaceutical development. nih.gov

The assay principle is direct and robust. The substrate is included in a reaction mixture containing the enzyme source (e.g., purified enzyme, cell lysate, or microbial colony). The rate of color formation is directly proportional to the enzyme's activity. dcfinechemicals.com This allows for quantitative analysis using a spectrophotometric plate reader, which measures the change in absorbance over time.

For HTS, the assay is miniaturized, typically into 96-, 384-, or 1536-well microplate formats. researchgate.net This allows for the simultaneous testing of thousands of compounds. A typical screening plate would include:

Negative Controls: Wells with enzyme and substrate but no test compound (representing 100% enzyme activity).

Positive Controls: Wells with a known inhibitor of the enzyme (representing 0% enzyme activity).

Test Wells: Wells containing the enzyme, substrate, and a compound from the screening library.

The results from such a screen can identify "hits"—compounds that significantly reduce the rate of color formation and are therefore potential enzyme inhibitors.

Strategies for Minimizing Background Interference and Enhancing Signal-to-Noise Ratios

A critical factor in the success of any HTS assay is achieving a high signal-to-noise (S/N) ratio. numberanalytics.com A high S/N ratio ensures that the signal generated by true enzyme activity is clearly distinguishable from background noise, leading to more reliable data. nih.gov

Several factors can contribute to background interference in assays using indoxyl substrates:

Spontaneous Hydrolysis: The ester linkage can be susceptible to non-enzymatic hydrolysis, particularly at non-neutral pH, leading to a gradual increase in background color. nih.gov

Auto-oxidation: The indoxyl intermediate can oxidize in the absence of enzymatic activity, although this is generally a slower process.

Compound Interference: Test compounds themselves can be colored or can interfere with the detection wavelength, creating false positives or negatives.

Strategies to mitigate these issues and improve the S/N ratio include:

Buffer Optimization: Conducting the assay at a pH that maximizes enzyme activity while minimizing spontaneous substrate decay.

Reagent Purity: Using high-purity substrates and reagents to reduce contaminating activities or interfering substances.

Kinetic Reading: Measuring the rate of the reaction (kinetic mode) rather than a single endpoint can help distinguish true enzymatic activity from static interference caused by colored compounds.

Data Correction: Pre-reading the absorbance of the plate after adding the test compounds but before adding the substrate can allow for the subtraction of background color from the final reading.

Appropriate Controls: Using proper controls on every plate is essential to calculate the Z' factor, a statistical measure of assay quality that takes into account both the signal window and data variation. nih.gov

Application in Discovery of Enzyme Modulators and Chemical Probes in Research

Beyond simply detecting enzyme presence, this compound is a valuable tool for discovering and characterizing molecules that modulate enzyme function. researchgate.net Its use in HTS is a primary method for identifying novel enzyme inhibitors or activators from large chemical libraries. tugraz.at

Once identified, "hit" compounds can be further characterized using the same substrate in dose-response experiments to determine their potency (e.g., IC50 value). These modulators can serve as starting points for drug development programs or as chemical probes to study the biological roles of specific esterases or lipases in health and disease. chemimpex.com For instance, an esterase inhibitor identified through such a screen could be used to investigate the function of that esterase in a particular cellular pathway.

The use of chromogenic substrates like this is a foundational technique in directed evolution experiments, where researchers aim to engineer enzymes with new or improved properties. nih.gov Libraries of enzyme variants can be screened for enhanced activity against the substrate, with the intensity of the color providing a direct measure of the success of the engineering effort.

Future Directions and Innovations in Indoxyl Chromogenic Substrate Technology

Rational Design of Next-Generation Indoxyl Nonanoate (B1231133) Derivatives with Enhanced Properties

The principle of rational design involves the strategic modification of a molecule's structure to achieve desired properties. researchgate.netnih.gov In the context of indoxyl substrates, this approach is being used to develop next-generation derivatives with improved performance characteristics. For long-chain esters like 5-Bromo-6-chloro-3-indoxyl nonanoate, rational design could focus on several key areas:

Tuning Substrate Specificity: By systematically altering the length and branching of the nonanoate chain, it may be possible to create a portfolio of substrates with fine-tuned specificity for different esterases. This would allow for more precise identification and differentiation of microbial species or even specific isozymes.

Enhancing Reaction Kinetics: Modifications to the indoxyl core, such as the strategic placement of electron-withdrawing or -donating groups, can influence the rate of the enzymatic reaction and the subsequent color-forming dimerization. This could lead to faster and more sensitive assays.

Improving Solubility and Stability: The long alkyl chain of nonanoate esters can impact their solubility in aqueous media. Rational design could involve the incorporation of hydrophilic moieties to improve solubility without compromising enzymatic activity, making the substrates easier to use in a wider range of buffer systems. scbt.com

Table 1: Potential Modifications for Enhanced Properties of Indoxyl Nonanoate Derivatives

Modification TargetDesired OutcomePotential Approach
Nonanoate ChainIncreased/Altered SpecificityVarying chain length (e.g., octanoate (B1194180), decanoate), introducing branching or unsaturation.
Indoxyl CoreFaster Reaction KineticsAddition of different halogen substituents or other electron-modifying groups.
Overall MoleculeImproved SolubilityIncorporation of polar groups such as hydroxyl or short polyethylene (B3416737) glycol (PEG) chains.

Exploration of Novel Chromogenic and Fluorogenic Mechanisms for Improved Detection

While the classic blue or magenta color formation of indoxyl substrates is well-established, research is underway to develop novel detection mechanisms with enhanced sensitivity and multiplexing capabilities.

One promising area is the development of fluorogenic indoxyl derivatives . These compounds would be cleaved by the target enzyme to release a fluorescent indoxyl species, allowing for highly sensitive detection that surpasses the limits of traditional colorimetric assays. numberanalytics.comnih.gov This approach could be particularly valuable for the detection of low-abundance enzymes.

Another innovative approach involves coupling the enzymatic reaction to a secondary detection system. For instance, the enzymatic release of the indoxyl moiety could trigger a cascade reaction that leads to the formation of a different, more intensely colored or fluorescent product. nih.gov This signal amplification strategy could significantly improve assay sensitivity.

Furthermore, the integration of indoxyl substrates with advanced detection platforms, such as surface mass spectrometry, is being explored. nih.gov In this technique, the insoluble colored precipitate formed by the substrate can be detected with high specificity, opening up new possibilities for multiplexed analysis.

Expanding the Scope of Enzymatic Targets for Indoxyl Substrates

Historically, indoxyl substrates have been predominantly used for the detection of glycosidases and esterases. However, there is a growing interest in expanding their application to a wider range of enzymatic targets. By modifying the cleavable group attached to the indoxyl core, it is theoretically possible to create substrates for other enzyme classes, such as:

Proteases and Peptidases: By linking a specific peptide sequence to the indoxyl hydroxyl group, substrates could be designed for the detection of proteases involved in various diseases. nih.gov

Phosphatases: Indoxyl phosphates are already in use, but there is potential to develop a broader range of these substrates with varying specificities. mdpi.com

Sulfatases: Similar to phosphatases, sulfatases are another class of enzymes for which indoxyl-based substrates can be designed.

The development of substrates for these and other enzyme classes would significantly broaden the diagnostic and research applications of indoxyl technology.

Challenges and Prospects for Advanced Research Tools Based on this compound

While the future of indoxyl-based technologies is promising, there are several challenges that need to be addressed in the development of advanced research tools based on compounds like this compound.

Challenges:

Synthesis Complexity: The multi-step synthesis of complex indoxyl derivatives can be challenging and costly, potentially limiting their widespread adoption.

Substrate Stability: The stability of the substrate under various storage and assay conditions is a critical factor that needs to be optimized.

Assay Standardization: For diagnostic applications, ensuring the reproducibility and standardization of assays using these novel substrates is paramount. coherentmarketinsights.com

Prospects:

Despite these challenges, the potential rewards are significant. Advanced research tools based on next-generation indoxyl substrates could lead to:

More Accurate and Rapid Diagnostics: The development of highly specific and sensitive assays could improve the diagnosis of infectious diseases and other conditions. nih.gov

High-Throughput Screening: Robust and reliable chromogenic and fluorogenic assays are well-suited for high-throughput screening of enzyme inhibitors or for identifying novel enzymes from environmental samples. europa.eu

Personalized Medicine: By enabling the precise measurement of specific enzyme activities, these tools could contribute to the development of personalized therapeutic strategies.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-6-chloro-3-indoxyl nonanoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 5-Bromo-6-chloro-3-indoxyl with nonanoic acid under acidic or enzymatic conditions. Key steps include:
  • Reaction Optimization : Use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance ester bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Characterization : Validate via 1^1H/1313C NMR (confirm ester linkage at δ ~4.3 ppm for indoxyl-O-CO-) and HPLC (≥98% purity) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Identify substituent positions (e.g., bromo and chloro groups at C5/C6 via 1^1H NMR splitting patterns).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW 386.71) using ESI-MS or MALDI-TOF.
  • HPLC : Monitor purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What are standard protocols for using this compound in enzymatic assays?

  • Methodological Answer : As a chromogenic substrate, it is cleaved by esterases or lipases to release indoxyl derivatives, which oxidize to form colored products. Key steps:
  • Assay Setup : Dissolve in DMSO (stock solution ≤10 mM), then dilute in buffer (pH 7–8).
  • Detection : Couple with nitroblue tetrazolium (NBT) for insoluble magenta precipitates (λ~540 nm) .
  • Controls : Include substrate-free and enzyme-inhibited reactions to validate specificity .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence enzymatic assay reproducibility?

  • Methodological Answer : Polymorphs (e.g., crystal forms identified in patent WO 2022/038120) may differ in solubility and reaction kinetics.
  • Identification : Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to detect polymorphs.
  • Impact Mitigation : Standardize crystallization conditions (e.g., solvent evaporation rate) and pre-dissolve substrates in consistent solvents .

Q. How can substrate specificity be tested against related indolyl derivatives (e.g., caprylate vs. nonanoate esters)?

  • Methodological Answer : Compare kinetic parameters (KmK_m, VmaxV_{max}) across substrates:
  • Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations.
  • Structural Analysis : Molecular docking studies (e.g., AutoDock) to assess acyl chain length compatibility with enzyme active sites .
  • Data Interpretation : Higher KmK_m for nonanoate vs. caprylate may indicate steric hindrance in shorter-chain esters .

Q. What strategies resolve contradictions in enzymatic activity measurements across laboratories?

  • Methodological Answer : Discrepancies often arise from:
  • Substrate Purity : Validate via HPLC and share batch-specific characterization data.
  • Assay Conditions : Standardize pH, temperature, and detection methods (e.g., NBT concentration for chromogenic detection) .
  • Inter-Lab Calibration : Use a reference enzyme (e.g., porcine liver esterase) to normalize activity metrics .

Q. How can detection limits be optimized for trace esterase activity using this substrate?

  • Methodological Answer : Enhance sensitivity via:
  • Signal Amplification : Pair with horseradish peroxidase (HRP)-conjugated secondary antibodies in ELISA-like formats.
  • Fluorescent Derivatives : Post-reaction derivatization with fluorescamine for fluorometric detection (ex/em ~390/475 nm).
  • Microplate Readers : Use high-resolution absorbance/fluorescence detectors for low-concentration quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.